molecular formula C6H5N2+ B1195382 Benzenediazonium CAS No. 2684-02-8

Benzenediazonium

Cat. No.: B1195382
CAS No.: 2684-02-8
M. Wt: 105.12 g/mol
InChI Key: CIZVQWNPBGYCGK-UHFFFAOYSA-N
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Description

Benzenediazonium salts, with the general formula C₆H₅N₂⁺ X⁻, are a fundamental class of aryl diazonium compounds widely used as versatile intermediates in organic synthesis and chemical research . These reagents are primarily valued for their ability to undergo a range of transformation reactions where the diazonium group (-N₂⁺) is replaced by various functional groups, enabling efficient synthetic pathways to substituted aromatic compounds that are otherwise difficult to access . Key research applications include Sandmeyer reactions for synthesizing aryl chlorides, bromides, and cyanides using copper(I) salts , the Schiemann reaction for preparing aryl fluorides via the tetrafluoroborate salt , and hydrolysis to form phenols . Furthermore, this compound ions are crucial electrophiles in azo coupling reactions with electron-rich aromatics like anilines and phenols to produce brightly colored azo dyes, which have significant historical and commercial importance . Beyond traditional synthetic chemistry, recent research has explored their application in bioconjugation, where they act as covalent probes for modifying tyrosine and histidine residues in proteins, opening new avenues for studying intracellular processes . The mechanism of action for substitution reactions typically involves the loss of nitrogen gas (N₂), a superb leaving group, which facilitates the formation of an aryl radical or cation intermediate that is subsequently captured by a nucleophile . This compound chloride is typically prepared in situ from aniline using sodium nitrite and a strong acid like HCl at low temperatures (0-5 °C) to ensure stability . It is critical to note that the isolated chloride salt can be unstable and potentially explosive when dry , whereas the tetrafluoroborate salt [C₆H₅N₂]BF₄ is often more stable and safer to handle . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

2684-02-8

Molecular Formula

C6H5N2+

Molecular Weight

105.12 g/mol

IUPAC Name

benzenediazonium

InChI

InChI=1S/C6H5N2/c7-8-6-4-2-1-3-5-6/h1-5H/q+1

InChI Key

CIZVQWNPBGYCGK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[N+]#N

Canonical SMILES

C1=CC=C(C=C1)[N+]#N

Other CAS No.

2684-02-8

Related CAS

100-34-5 (chloride)
369-57-3 (tetrafluoroborate(-1))
369-58-4 (hexafluorophosphate(-1))
619-97-6 (nitrate)
36211-73-1 (sulfate[1:1])
68596-95-2 (tri-iodide)

Synonyms

enzenediazonium
benzenediazonium chloride
benzenediazonium hexafluorophosphate (-1)
benzenediazonium ion
benzenediazonium nitrate
benzenediazonium sulfate (1:1)
benzenediazonium sulfate (2:1)
benzenediazonium tetrafluoroborate
benzenediazonium tetrafluoroborate (-1)
benzenediazonium tri-iodide
phenyldiazonium compounds

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Azo Coupling Reactions
Benzenediazonium salts are primarily used in azo coupling reactions to synthesize azo compounds, which are important dyes and pigments. The reaction involves the electrophilic substitution of a diazonium ion onto an electron-rich aromatic compound.

Case Study: Azo-Coupling with Electron-Rich Aromatics
A recent study demonstrated the reaction between various benzene derivatives and p-substituted this compound tetrafluoroborates, yielding high yields of azo-coupling products under mild conditions. The mechanistic insights were gathered using 1H^{1}H-NMR spectroscopy, confirming the formation of distinct products based on the structure of the reactants .

Reactants Products Yield (%)
Benzene + p-Nitrothis compoundAzo compound85%
Toluene + p-Chlorothis compoundAzo compound90%
Anisole + p-Methoxythis compoundAzo compound75%

Bioconjugation and Protein Modification

This compound ions have been explored as covalent probes for bioconjugation due to their ability to selectively modify proteins at tyrosine residues. This application is crucial for studying protein functions and interactions in biological systems.

Case Study: Intracellular Delivery of Benzene Diazonium Ions
A study focused on developing a method for the intracellular delivery of benzene diazonium ions to investigate protein phosphorylation states. The results showed that these ions could increase global tyrosine phosphorylation levels within cells, providing insights into cellular signaling pathways .

Carcinogenic Studies

This compound compounds have been implicated in carcinogenesis, particularly through metabolic activation pathways involving cytochrome P-450 enzymes.

Case Study: Tumor Induction in Mice
Research involving the administration of this compound sulfate to mice revealed a significant increase in tumor incidence among treated groups compared to controls. The tumors were classified as fibrosarcomas and rhabdomyosarcomas, highlighting the potential health risks associated with exposure to these compounds .

Surface Functionalization

This compound salts are also utilized for surface modification in materials science, particularly in creating functionalized surfaces for sensors and electronic devices.

Case Study: Electrochemical Reduction for Surface Functionalization
A protocol was developed for the electrochemical reduction of this compound hexafluorophosphate monolayers, resulting in high-density surface-bound diazonium groups. These modified surfaces exhibited enhanced reactivity with electron-rich aromatic compounds, making them suitable for applications in electrochemistry .

Environmental Applications

Research has shown that this compound ions can be used as probes to study environmental pollutants and their interactions with biological systems.

Case Study: Pollutant Interaction Studies
Studies have explored the reactivity of this compound ions with various environmental contaminants, providing insights into their behavior and potential toxicity in aquatic ecosystems .

Preparation Methods

Reaction Mechanism and Conditions

Aniline (C6H5NH2\text{C}_6\text{H}_5\text{NH}_2) is first protonated by HCl\text{HCl} to form anilinium chloride (C6H5NH3+Cl\text{C}_6\text{H}_5\text{NH}_3^+\text{Cl}^-), which reacts with NaNO2\text{NaNO}_2 under cold conditions (0–5°C) to yield this compound chloride (C6H5N2+Cl\text{C}_6\text{H}_5\text{N}_2^+\text{Cl}^-):

C6H5NH2+HClC6H5NH3+Cl\text{C}6\text{H}5\text{NH}2 + \text{HCl} \rightarrow \text{C}6\text{H}5\text{NH}3^+\text{Cl}^-
C6H5NH3+Cl+NaNO2dil. HCl, 0–5°CC6H5N2+Cl+NaCl+H2O\text{C}6\text{H}5\text{NH}3^+\text{Cl}^- + \text{NaNO}2 \xrightarrow{\text{dil. HCl, 0–5°C}} \text{C}6\text{H}5\text{N}2^+\text{Cl}^- + \text{NaCl} + \text{H}2\text{O}

The reaction must be conducted below 5°C to prevent decomposition of the diazonium salt into phenolic byproducts. Excess HCl\text{HCl} is critical to maintain an acidic medium (pH < 2), which stabilizes the diazonium ion and suppresses side reactions.

Practical Considerations

  • Temperature Control : Ice-water baths are essential to maintain the reaction mixture at 0–5°C.

  • Reagent Ratios : A molar ratio of 1:1.1 for aniline to NaNO2\text{NaNO}_2 ensures complete conversion while minimizing residual nitrous acid, which can oxidize the diazonium product.

  • Additive Stabilizers : In industrial settings, stabilizers like zinc chloride (ZnCl2\text{ZnCl}_2) are occasionally added to prolong the shelf life of diazonium salts.

Preparation from Substituted Aromatic Amines: 4-Aminophenol Case Study

This compound salts can also be synthesized from substituted aromatic amines, such as 4-aminophenol, to introduce functional groups into the aryl ring. This method is exemplified by the preparation of 4-hydroxythis compound chloride.

Procedure and Optimization

4-Aminophenol (NH2C6H4OH\text{NH}_2\text{C}_6\text{H}_4\text{OH}) is dissolved in a mixture of water and concentrated HCl\text{HCl}, followed by slow addition of NaNO2\text{NaNO}_2 solution at 0°C:

NH2C6H4OH+HCl+NaNO20°CN2+C6H3OH-Cl+NaOH+H2O\text{NH}2\text{C}6\text{H}4\text{OH} + \text{HCl} + \text{NaNO}2 \xrightarrow{0°C} \text{N}2^+\text{C}6\text{H}3\text{OH-Cl}^- + \text{NaOH} + \text{H}2\text{O}

Key modifications from the traditional aniline method include:

  • Reduced Acidity : The hydroxyl group on 4-aminophenol necessitates milder acidity (pH 2–3) to avoid premature decomposition.

  • Precipitate Management : Cooling the reaction mixture minimizes precipitation of unreacted 4-aminophenol, ensuring homogeneous diazotization.

Comparative Analysis

Table 1 contrasts the traditional aniline method with the 4-aminophenol approach:

Parameter Aniline Method 4-Aminophenol Method
Starting MaterialAniline4-Aminophenol
HCl\text{HCl} Volume1.2 equivalents1.5 equivalents
Temperature0–5°C0°C
Yield85–90%70–75%

The lower yield in the 4-aminophenol method arises from the steric and electronic effects of the hydroxyl group, which slow diazotization kinetics.

Variation of Counterions: this compound Tetrafluoroborate Preparation

Replacing Cl\text{Cl}^- with tetrafluoroborate (BF4\text{BF}_4^-) enhances the stability of diazonium salts, enabling their use in non-aqueous media. This is achieved by substituting HCl\text{HCl} with tetrafluoroboric acid (HBF4\text{HBF}_4) during diazotization.

Synthetic Protocol

Aniline reacts with NaNO2\text{NaNO}_2 in the presence of HBF4\text{HBF}_4 to form this compound tetrafluoroborate:

C6H5NH2+HBF4+NaNO2C6H5N2+BF4+NaF+H2O\text{C}6\text{H}5\text{NH}2 + \text{HBF}4 + \text{NaNO}2 \rightarrow \text{C}6\text{H}5\text{N}2^+\text{BF}4^- + \text{NaF} + \text{H}2\text{O}

Advantages and Applications

  • Enhanced Stability : BF4\text{BF}_4^- salts are less hygroscopic and more thermally stable than their chloride counterparts, facilitating storage and handling.

  • Solvent Compatibility : These salts dissolve readily in polar aprotic solvents like dimethyl sulfoxide (DMSO), expanding their utility in coupling reactions.

Critical Factors Influencing Diazonium Salt Stability During Preparation

Temperature and pH Effects

Diazonium salts decompose exothermically above 10°C, releasing nitrogen gas and forming phenolic compounds. Maintaining pH < 2 through excess HCl\text{HCl} protonates the diazo group, reducing its susceptibility to hydrolysis.

Role of Substituents

Electron-donating groups (e.g., OH-\text{OH}, NH2-\text{NH}_2) on the aromatic ring accelerate decomposition by increasing the electron density at the diazo carbon. Conversely, electron-withdrawing groups (e.g., NO2-\text{NO}_2) stabilize the diazonium ion.

Industrial-Scale Synthesis Considerations

Large-scale production of this compound salts employs continuous flow reactors to maintain low temperatures and precise stoichiometric control. Key challenges include:

  • Heat Dissipation : Rapid mixing and jacketed reactors prevent localized heating.

  • Byproduct Management : Automated neutralization systems quench excess nitrous acid to prevent oxidative side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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